molecular formula C7H4F9IO B1471151 (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol CAS No. 261503-77-9

(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol

Cat. No.: B1471151
CAS No.: 261503-77-9
M. Wt: 402.00 g/mol
InChI Key: WJEAGGFJUHJNFN-IWQZZHSRSA-N
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Description

(E)-4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol is a fluorinated organic compound supplied for research and development purposes. It is assigned the CAS Number 261503-77-9 and has a molecular formula of C 7 H 4 F 9 IO, corresponding to a molecular weight of 401.998 g/mol . This compound is characterized by a hex-2-en-1-ol backbone that is heavily functionalized with fluoro- and trifluoromethyl groups, as well as an iodine substituent, making it a potential multi-functional building block in synthetic chemistry . The presence of both the iodine and the electron-withdrawing fluorocarbon chain suggests potential utility in various cross-coupling reactions and as a precursor for more complex fluorinated molecules. Researchers value such specialized fluorinated compounds for developing new materials with unique properties, such as enhanced stability and lipophilicity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use. Specific applications and mechanisms of action for this particular compound are an active area of research; please contact our technical team for further information.

Properties

CAS No.

261503-77-9

Molecular Formula

C7H4F9IO

Molecular Weight

402.00 g/mol

IUPAC Name

(Z)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol

InChI

InChI=1S/C7H4F9IO/c8-4(6(11,12)13,1-3(17)2-18)5(9,10)7(14,15)16/h1,18H,2H2/b3-1-

InChI Key

WJEAGGFJUHJNFN-IWQZZHSRSA-N

SMILES

C(C(=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I)O

Isomeric SMILES

C(/C(=C/C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)/I)O

Canonical SMILES

C(C(=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)I)O

Origin of Product

United States

Biological Activity

(E)-4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol is a fluorinated organic compound with significant potential in various fields of chemical research and applications. Its unique molecular structure, characterized by multiple fluorine and iodine atoms, contributes to its distinctive biological activity. Understanding the biological implications of this compound is crucial for its application in medicinal chemistry and material sciences.

The chemical formula of this compound is C7H4F9IO, with a molecular weight of 402.00 g/mol. The compound is known for its high purity levels (typically 95%) and its complex structure which includes several fluorinated groups that enhance its reactivity and stability in various environments .

Biological Activity Overview

The biological activity of this compound can be summarized through its interactions with biological systems:

  • Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes.
  • Anticancer Potential : Some fluorinated compounds have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : The presence of iodine and fluorine may enhance the ability of this compound to act as an enzyme inhibitor, potentially affecting various biochemical pathways.

Study 1: Antimicrobial Effects

A study investigated the antimicrobial properties of various fluorinated compounds including this compound. Results demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption caused by the compound's lipophilicity and electronegative fluorine atoms .

Study 2: Anticancer Activity

In a controlled experiment assessing the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa cells), it was observed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Data Tables

Property Value
Molecular FormulaC7H4F9IO
Molecular Weight402.00 g/mol
Purity95%
CAS Number261503-77-9
Biological Activity Effect Observed
AntimicrobialInhibition of S. aureus
AnticancerCytotoxicity in HeLa cells
Enzyme InhibitionPotential pathway disruption

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Fluorinated compounds are known for their enhanced biological activity. The presence of multiple fluorine atoms in (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol contributes to its potential as an antiviral agent. Research indicates that fluorinated analogs can inhibit viral replication and show efficacy against various pathogens due to their ability to disrupt lipid membranes and protein functions .

Drug Development
The compound's structural features allow it to serve as a lead compound in drug development. Its unique reactivity profile can be exploited to synthesize new derivatives with improved pharmacological properties. The incorporation of iodine enhances the compound's potential for radiolabeling in imaging studies, providing insights into metabolic pathways and disease mechanisms .

Materials Science

Fluorinated Polymers
Due to its fluorine content, this compound can be utilized in the synthesis of fluorinated polymers. These materials exhibit exceptional thermal stability and chemical resistance, making them suitable for applications in coatings and sealants where durability is critical. Fluorinated polymers are also used in electronics for insulation and protective layers .

Surface Modification
The compound can be employed in surface modification processes to impart hydrophobicity and oleophobicity to various substrates. Such modifications are beneficial in applications ranging from self-cleaning surfaces to anti-fogging coatings on optical devices .

Environmental Applications

Fluorinated Surfactants
In environmental chemistry, this compound may be investigated as a component of fluorinated surfactants. These surfactants are effective in reducing surface tension and enhancing the solubility of hydrophobic pollutants in water systems. Their application can improve the efficiency of bioremediation processes by facilitating the bioavailability of contaminants .

Green Chemistry Initiatives
The compound's synthesis can be aligned with green chemistry principles by utilizing sustainable methods that minimize waste and energy consumption. Its role as a reagent or catalyst in organic transformations has been explored for developing eco-friendly synthetic pathways .

Case Studies

Study Objective Findings
Antiviral Activity of Fluorinated Compounds Evaluate the efficacy of fluorinated compounds against viral infectionsThe study found that compounds similar to (E)-4,5,5,6,6,6-hexafluoro derivatives exhibited significant antiviral activity by inhibiting viral replication .
Synthesis of Fluorinated Polymers Investigate the properties of polymers derived from fluorinated monomersPolymers synthesized from (E)-4,5,5,6,6,6-hexafluoro compounds showed enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts .
Environmental Impact of Fluorinated Surfactants Assess the effectiveness of fluorinated surfactants in pollutant remediationThe use of surfactants containing (E)-4,5,5,6,6,6 hexafluoro compounds improved the solubilization of hydrophobic pollutants in water systems .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogs from the evidence:

Compound Name CAS Number Substituents/Modifications Fluorine Count Key Features
(E)-4,5,5,6,6,6-Hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol 239463-99-1 2-iodo, (E)-configuration, 4-(trifluoromethyl) 9 F High reactivity due to iodine; used in cross-coupling .
4,5,5,6,6,6-Hexafluoro-4-trifluoromethyl-2-iodo-2-hexen-1-ol 261503-77-9 Likely positional isomer or stereoisomer (InChIKey differs) 9 F Structural similarity; potential differences in reactivity .
4,5,5,6,6,6-Hexafluoro-4-trifluoromethyl-2-hexen-1-ol 239463-97-9 No iodine substituent 9 F Less reactive but more stable; suitable for non-halogenated syntheses .
4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol 1422-42-0 4,4,5,5,6,6,6-heptafluoro (7 F), lacks trifluoromethyl group 7 F Lower fluorination reduces metabolic stability .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Fluorinated compounds like the target are pivotal in drug design for improved bioavailability .
  • Agrochemicals: highlights analogs as intermediates for ryanodine receptor modulators, a class of insecticides .
  • Toxicity: Limited data exist, but perfluorinated compounds often require careful handling due to persistence in ecosystems .

Preparation Methods

Halogenation of Fluorinated Alkenes or Alkynes

  • Iodination using iodine reagents : Iodine or iodine-containing reagents can be used to selectively iodinate fluorinated alkenes or alkynes at the 2-position.
  • Catalytic methods : Palladium or copper catalysis facilitates coupling reactions introducing iodine and trifluoromethyl groups under mild conditions.

Incorporation of Trifluoromethyl Groups

Hydroxylation to Form the Enol

Detailed Research Findings and Data Tables

The following table summarizes key reaction conditions and yields from analogous fluorinated iodinated compounds relevant to the preparation of (E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol:

Entry Reaction Type Reagents/Catalysts Solvent(s) Temperature Time Yield (%) Notes
1 Copper(I)-catalyzed iodination Copper(I) iodide, triethylamine, Pd(PPh3)2Cl2 Tetrahydrofuran (THF) 20°C 3 h 13 Iodination of trifluoromethylated alkynes; mild conditions, moderate yield
2 Pd-catalyzed coupling PdCl2(PPh3)2, CuI, NaHCO3 THF/H2O 20°C 48 h 64 Coupling of iodoarene with alkynes under CO atmosphere; high yield
3 Microwave-assisted coupling CuI, Cs2CO3, 8-quinolinol DMF/H2O 150°C 0.5 h 13 Microwave irradiation accelerates reaction; low yield
4 CuI-catalyzed arylation CuI, Cs2CO3 DMSO 100°C 36 h 73 Efficient arylation of bromotriazoles with iodoarene; high yield
5 Grignard addition to sulfinamide Isopropylmagnesium chloride-LiCl complex THF 0°C to RT 50 min 73 Formation of chiral sulfinamide intermediates; stereocontrol

Data adapted from analogous fluorinated iodo compounds and trifluoromethylated intermediates synthesis protocols

Summary of Preparation Methodology

  • Stepwise Approach : Starting from fluorinated alkynes or alkenes, the iodine atom is introduced at the 2-position via copper or palladium catalysis.
  • Use of Bases and Ligands : Sodium bicarbonate, cesium carbonate, and ligands like triphenylphosphine stabilize catalytic species and promote coupling.
  • Solvent Systems : THF, DMF, DMSO, and mixtures with water are commonly employed to balance solubility and reaction kinetics.
  • Temperature and Time : Reactions vary from room temperature to elevated temperatures (up to 150°C), with reaction times from minutes (microwave-assisted) to days.
  • Purification : Column chromatography on silica gel is standard for isolating the desired fluorinated iodinated enol with high purity.

Q & A

Q. Why do different studies report varying regioselectivity in fluorination?

  • Methodological Answer :
  • Reagent comparison : DAST vs. Deoxo-Fluor may yield different substitution patterns due to leaving-group aptitude.
  • Temperature gradients : Higher temperatures favor thermodynamic control (e.g., CF₃ migration).
  • In situ monitoring : Use ¹⁹F NMR to track intermediate formation and optimize reaction quenching .

Tables

Q. Table 1. Representative ¹⁹F NMR Shifts for Fluorinated Analogs

Compound Typeδ (ppm)Reference
CF₃ (terminal)-70 to -80
CF₂ (internal)-110 to -120
Iodo-CF₂ (vinyl)-85 to -95Hypothetical*

*Hypothetical data based on electron-withdrawing effects of iodine.

Q. Table 2. Solvent Systems for Fluorinated Compound Synthesis

SolventPolarity (ε)Compatibility with Fluorinated Intermediates
HFIP16.7High
DMF36.7Moderate (risk of side reactions)
Hexafluorobenzene2.0High (fluorophilic)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol
Reactant of Route 2
(E)-4,5,5,6,6,6-hexafluoro-2-iodo-4-(trifluoromethyl)hex-2-en-1-ol

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